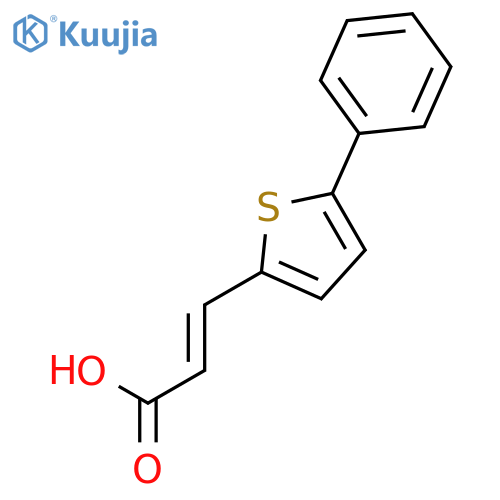Cas no 58267-95-1 ((E)-3-(5-Phenylthiophen-2-yl)acrylic acid)

58267-95-1 structure
商品名:(E)-3-(5-Phenylthiophen-2-yl)acrylic acid
CAS番号:58267-95-1
MF:C13H10O2S
メガワット:230.282302379608
CID:1035727
(E)-3-(5-Phenylthiophen-2-yl)acrylic acid 化学的及び物理的性質
名前と識別子
-
- (E)-3-(5-Phenylthiophen-2-yl)acrylic acid
- (E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid
-
- インチ: InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+
- InChIKey: UMDVSCUPOVDRQE-VQHVLOKHSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(/C=C/C(=O)O)S2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
(E)-3-(5-Phenylthiophen-2-yl)acrylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E975240-25mg |
(E)-3-(5-Phenylthiophen-2-yl)acrylic Acid |
58267-95-1 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E975240-50mg |
(E)-3-(5-Phenylthiophen-2-yl)acrylic Acid |
58267-95-1 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E975240-250mg |
(E)-3-(5-Phenylthiophen-2-yl)acrylic Acid |
58267-95-1 | 250mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-722320-0.25g |
(2E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid |
58267-95-1 | 95% | 0.25g |
$92.0 | 2023-05-29 | |
| Enamine | EN300-722320-0.1g |
(2E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid |
58267-95-1 | 95% | 0.1g |
$66.0 | 2023-05-29 | |
| Aaron | AR00ETNZ-1g |
(E)-3-(5-Phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 1g |
$387.00 | 2025-01-24 | |
| 1PlusChem | 1P00ETFN-500mg |
(E)-3-(5-phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 500mg |
$270.00 | 2023-12-16 | |
| Aaron | AR00ETNZ-50mg |
(E)-3-(5-phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 50mg |
$83.00 | 2023-12-13 | |
| Aaron | AR00ETNZ-500mg |
(E)-3-(5-phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 500mg |
$266.00 | 2023-12-13 | |
| 1PlusChem | 1P00ETFN-2.5g |
(E)-3-(5-phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 2.5g |
$684.00 | 2023-12-16 |
(E)-3-(5-Phenylthiophen-2-yl)acrylic acid 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
58267-95-1 ((E)-3-(5-Phenylthiophen-2-yl)acrylic acid) 関連製品
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:58267-95-1)(E)-3-(5-Phenylthiophen-2-yl)acrylic acid

清らかである:99%
はかる:1g
価格 ($):293